molecular formula C5H4ClN5 B13092946 4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine

4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B13092946
M. Wt: 169.57 g/mol
InChI Key: ZSZVXHRMSUWSJR-UHFFFAOYSA-N
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Description

4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential biological activities, particularly as kinase inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which undergoes cyclization with hydrazine hydrate to form the desired pyrazolo[3,4-d]pyrimidine core . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 4-substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK active site, enhancing its binding affinity and inhibitory potency .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

4-chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C5H4ClN5/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H2,(H2,7,9,10)

InChI Key

ZSZVXHRMSUWSJR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N=C(N=C2Cl)N)N=N1

Origin of Product

United States

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